3',4'-Difluoro-2-hydroxyacetophenone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O2 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
HAVVMASNZMVOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3',4'-Difluoro-2-hydroxyacetophenone. As a fluorinated aromatic ketone, this compound serves as a valuable building block in medicinal chemistry and materials science, primarily as a precursor to novel chalcones, flavones, and other heterocyclic systems with significant therapeutic potential.
Core Chemical and Physical Properties
3',4'-Difluoro-2-hydroxyacetophenone is a substituted acetophenone featuring two fluorine atoms on the phenyl ring, a hydroxyl group at the 2' position, and an acetyl group. This unique substitution pattern imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.
Physicochemical Data
While extensive experimental data for 3',4'-Difluoro-2-hydroxyacetophenone is not widely published, its properties can be reliably inferred from its chemical structure and data from closely related analogs. The table below summarizes key computed and estimated physicochemical properties.
| Property | Value | Source |
| CAS Number | 816450-98-3 | [1][2] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| IUPAC Name | 1-(3,4-difluorophenyl)-2-hydroxyethanone | [2] |
| Appearance | (Predicted) White to off-white solid | - |
| Melting Point | (Estimated) Similar to 4'-Fluoro-2'-hydroxyacetophenone (31-35 °C) | [3] |
| Boiling Point | (Predicted) >200 °C | - |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | - |
| logP (computed) | 1.3 | [2] |
Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone
The synthesis of 2'-hydroxyacetophenones is most commonly achieved through the Fries rearrangement of the corresponding phenyl acetate. This intramolecular acylation reaction is a robust and well-established method for preparing hydroxyaryl ketones.
Fries Rearrangement: A Plausible Synthetic Route
A general and efficient method for the synthesis of fluorinated 2'-hydroxyacetophenones involves the Fries rearrangement of a difluorophenyl acetate using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone via Fries rearrangement.
Step-by-Step Methodology
-
Preparation of the Precursor: The synthesis begins with the preparation of 3,4-difluorophenyl acetate. This is typically achieved by reacting 3,4-difluorophenol with acetic anhydride in the presence of a base catalyst.
-
Fries Rearrangement:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of 3,4-difluorophenyl acetate and aluminum trichloride is heated.
-
The reaction is typically conducted without a solvent or in a high-boiling inert solvent.
-
The reaction temperature is a critical parameter, often around 150 °C, and influences the regioselectivity of the acylation.
-
-
Workup and Purification:
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of ice water, followed by acidification with dilute hydrochloric acid.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate or toluene).
-
The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude 3',4'-Difluoro-2-hydroxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Spectral Properties
The structural confirmation of 3',4'-Difluoro-2-hydroxyacetophenone relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected spectral features can be accurately predicted based on its structure and data from close analogs.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyacetyl group, and the hydroxyl proton.
-
Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will appear as complex multiplets due to both proton-proton and proton-fluorine coupling.
-
Methylene Protons (δ ~4.5 ppm): A singlet corresponding to the two protons of the -CH₂OH group.
-
Hydroxyl Proton (δ > 10 ppm): A broad singlet for the phenolic hydroxyl group, which may be shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region characteristic of a ketone carbonyl.
-
Aromatic Carbons (δ 100-160 ppm): Six signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and hydroxyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
Methylene Carbon (δ ~65 ppm): A signal for the carbon of the -CH₂OH group.
Expected IR Spectral Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the ketone.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹, indicative of the carbon-fluorine bonds.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 3',4'-Difluoro-2-hydroxyacetophenone. Based on data for the compound and its close analogs, the following safety information should be considered.[1][3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Drug Development
Hydroxyacetophenones are versatile intermediates in organic synthesis, and the introduction of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. 3',4'-Difluoro-2-hydroxyacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Synthesis of Chalcones and Flavones
A primary application of 2'-hydroxyacetophenones is in the Claisen-Schmidt condensation with aromatic aldehydes to produce 2'-hydroxychalcones. These chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] The resulting 2'-hydroxychalcones can be further cyclized to form flavones, another class of compounds with significant pharmacological interest.
Caption: Workflow for the synthesis of a 2'-hydroxychalcone derivative from 3',4'-Difluoro-2-hydroxyacetophenone.
Experimental Protocol: Synthesis of a 3',4'-Difluoro-2'-hydroxychalcone Derivative
The following is a representative protocol for the synthesis of a chalcone derivative using 3',4'-Difluoro-2-hydroxyacetophenone.
-
Reaction Setup: In a round-bottom flask, dissolve 3',4'-Difluoro-2-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 40-60% w/v), dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
The solid is washed with cold water until the filtrate is neutral.
-
-
Purification: The crude chalcone is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[8]
The synthesized chalcones can then be used as precursors for further chemical transformations or evaluated for their biological activities.
Conclusion
3',4'-Difluoro-2-hydroxyacetophenone is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. Its fluorinated structure makes it particularly attractive for the development of novel therapeutic agents with enhanced biological properties. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
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3',4'-Difluoro-2-hydroxyacetophenone chemical structure analysis
An In-depth Technical Guide to the Chemical Structure Analysis of 3',4'-Difluoro-2-hydroxyacetophenone
Introduction
In the landscape of modern medicinal chemistry, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Among the vast array of fluorinated building blocks, 3',4'-Difluoro-2-hydroxyacetophenone stands out as a molecule of significant interest. Its structure combines the advantageous electronic properties of a difluorinated phenyl ring with the versatile reactivity of a hydroxyacetophenone moiety.
Hydroxyacetophenones are a cornerstone in the synthesis of numerous pharmaceuticals, serving as key intermediates for compounds with antibacterial, anti-inflammatory, and antioxidant properties.[2][3] The presence of the hydroxyl group ortho to the acetyl group facilitates the formation of a stable intramolecular hydrogen bond, a structural feature that imparts distinct chemical and physical properties to the molecule. This guide provides a comprehensive technical overview of the synthesis and detailed structural analysis of 3',4'-Difluoro-2-hydroxyacetophenone, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore its characterization through advanced spectroscopic techniques, and provide field-proven protocols to ensure reliable and reproducible analysis.
Part 1: Synthesis via Fries Rearrangement
The synthesis of hydroxyaryl ketones is frequently accomplished through the Fries rearrangement, a robust and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4] This reaction is particularly valuable as the direct Friedel-Crafts acylation of phenols typically yields the ester rather than the desired ketone.[4] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[5] The regioselectivity can be controlled by reaction conditions; higher temperatures generally favor the formation of the ortho product, which is the desired isomer in this case.[6]
Proposed Synthetic Pathway
The synthesis of 3',4'-Difluoro-2-hydroxyacetophenone can be efficiently achieved from 3,4-difluorophenol in a two-step process:
-
Esterification: Reaction of 3,4-difluorophenol with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form the intermediate, 3,4-difluorophenyl acetate.
-
Fries Rearrangement: Lewis acid-catalyzed rearrangement of 3,4-difluorophenyl acetate to yield the target molecule. A similar procedure has been successfully employed for the synthesis of 3',5'-difluoro-2'-hydroxyacetophenone.[7]
Reaction Mechanism: Fries Rearrangement
The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the activated aromatic ring.[5][6]
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3,4-Difluorophenyl Acetate
-
To a stirred solution of 3,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine or pyridine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-difluorophenyl acetate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to 3',4'-Difluoro-2-hydroxyacetophenone
-
To a flask containing the crude 3,4-difluorophenyl acetate (1.0 eq), add anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) portion-wise. Caution: The reaction is exothermic.
-
Heat the reaction mixture to 140-160 °C and maintain for 1-2 hours.[7] The high temperature favors the formation of the ortho isomer.[6]
-
Monitor the reaction progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by dilute HCl (e.g., 5% HCl solution).[5]
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3',4'-Difluoro-2-hydroxyacetophenone.
Part 2: Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3',4'-Difluoro-2-hydroxyacetophenone, both ¹H and ¹³C NMR will provide critical information, with the fluorine atoms introducing characteristic couplings. The analysis below is based on established principles and data from structurally similar compounds.[8]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct regions: the downfield phenolic proton, the aromatic protons, and the upfield methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | s (broad) | 1H | -OH | The phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is typical for exchangeable protons. |
| ~7.6-7.8 | m | 1H | H-6' | This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It will exhibit coupling to H-5' and potentially a smaller long-range coupling to the fluorine at C-4'. |
| ~7.1-7.3 | m | 1H | H-5' | This proton is situated between two fluorine atoms and will show complex coupling patterns (multiplet). |
| ~2.6 | s | 3H | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, which is typically large (240-260 Hz). Carbons two or three bonds away will show smaller ²JCF or ³JCF couplings.
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling | Rationale |
| ~204 | C=O | - | The carbonyl carbon is highly deshielded. |
| ~155-160 | C-3' (d) | ¹JCF ≈ 250 Hz | Aromatic carbon directly attached to fluorine, deshielded. |
| ~150-155 | C-4' (d) | ¹JCF ≈ 250 Hz | Aromatic carbon directly attached to fluorine, deshielded. |
| ~125-130 | C-6' | - | Aromatic CH carbon. |
| ~120 | C-2' | - | Aromatic carbon bearing the hydroxyl group. |
| ~118-122 | C-5' (dd) | ²JCF | Aromatic CH carbon coupled to two fluorine atoms. |
| ~115 | C-1' | - | Quaternary aromatic carbon attached to the acetyl group. |
| ~26 | -COCH₃ | - | The methyl carbon of the acetyl group. |
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3',4'-Difluoro-2-hydroxyacetophenone will be dominated by absorptions from the hydroxyl, carbonyl, and carbon-fluorine bonds, as well as features characteristic of the aromatic ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3200-2800 | O-H stretch | Broad, Medium | The broadness and low frequency are indicative of a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen.[9] |
| ~3050 | Aromatic C-H stretch | Medium-Weak | Typical for sp² C-H bonds on an aromatic ring.[10] |
| ~2950 | Aliphatic C-H stretch | Medium-Weak | Corresponds to the methyl group C-H bonds.[10] |
| ~1645 | C=O stretch | Strong, Sharp | The carbonyl stretch is shifted to a lower frequency compared to a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[11][12] |
| 1600-1450 | C=C stretch (in-ring) | Medium | Multiple bands are expected for the aromatic ring skeletal vibrations.[10] |
| 1250-1100 | C-F stretch | Strong | Strong absorptions are characteristic of carbon-fluorine bonds. |
| ~1300 | C-O stretch | Strong | Phenolic C-O stretching vibration.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172, corresponding to the molecular weight of C₈H₆F₂O₂.[13]
-
Key Fragments: The primary fragmentation pathway for acetophenones is typically α-cleavage, the loss of the methyl or acetyl group.
-
[M-15]⁺: A peak at m/z 157, corresponding to the loss of a methyl radical (•CH₃). This acylium ion is resonance-stabilized.
-
[M-43]⁺: A peak at m/z 129, corresponding to the loss of an acetyl radical (•COCH₃).
-
m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).
-
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of 3',4'-Difluoro-2-hydroxyacetophenone.
Part 3: Crystallographic Analysis Insights
While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data provides the most definitive proof of structure. Based on the known crystal structure of the closely related 4'-fluoro-2'-hydroxyacetophenone, we can infer key structural features.[14][15]
-
Planarity: The molecule is expected to be largely planar due to the sp² hybridization of the aromatic and carbonyl carbons.
-
Intramolecular Hydrogen Bond: A strong O-H···O=C hydrogen bond will be present, forming a six-membered pseudo-aromatic ring. This interaction is responsible for the downfield shift of the hydroxyl proton in the ¹H NMR spectrum and the red-shift of the C=O stretch in the IR spectrum.[14][16]
-
Conformation: The conformation is stabilized by this hydrogen bond, restricting the rotation of the acetyl group.[16]
Conclusion
The structural analysis of 3',4'-Difluoro-2-hydroxyacetophenone is a multi-faceted process that relies on the synergistic application of synthesis, spectroscopy, and crystallographic principles. Its synthesis via the Fries rearrangement provides a reliable route to this valuable pharmaceutical intermediate.[4][6] Subsequent characterization by NMR, IR, and Mass Spectrometry allows for a comprehensive and unambiguous confirmation of its structure. The insights gained from these analytical techniques are not merely academic; they are critical for quality control, reaction monitoring, and understanding the structure-activity relationships that guide modern drug discovery efforts. The unique electronic and steric properties conferred by the difluoro-phenyl and ortho-hydroxyacetyl motifs make this compound a compelling scaffold for the development of novel therapeutics.[1][2]
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Baier, D., Rensch, T., Bergheim, K., et al. (2022, November 29). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. Available at: [Link]
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NIST. 3,4-Dihydroxyacetophenone Mass Spectrum. Available at: [Link]
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ResearchGate. (2025, August 29). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Available at: [Link]
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MDPI. (2024, December 11). Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. Available at: [Link]
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Navigating the Physical Landscape of a Niche Pharmaceutical Intermediate: A Technical Guide to the Melting and Boiling Points of 3',4'-Difluoro-2-hydroxyacetophenone
Introduction: The Challenge of Characterizing Novel Compounds
In the fast-paced world of drug discovery and development, the synthesis of novel molecular entities is a daily occurrence. 3',4'-Difluoro-2-hydroxyacetophenone (CAS 816450-98-3) represents one such compound, a fluorinated aromatic ketone with potential as a key intermediate in the synthesis of more complex pharmaceutical agents. Its physical properties, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and reaction conditions. However, a comprehensive search of the current scientific literature reveals a conspicuous absence of experimentally determined data for these critical properties.
This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses this data gap not as a limitation, but as a practical reality in research. We will provide a framework for approaching the physical characterization of a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone. This includes leveraging data from structurally related analogues, understanding the theoretical principles of phase transitions, and applying field-proven experimental methodologies for accurate determination.
Physical Property Benchmarking: Data from Structural Analogues
In the absence of direct experimental data for 3',4'-Difluoro-2-hydroxyacetophenone, a reliable starting point is to examine the properties of its isomers and closely related compounds. This comparative approach allows for a scientifically grounded estimation of the expected melting and boiling point ranges. The presence and position of the fluorine atoms on the aromatic ring significantly influence intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (with the hydroxyl and ketone groups), which in turn determine the phase transition temperatures.
| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | 31-37[1] | Not readily available | |
| 3',5'-Difluoro-2'-hydroxyacetophenone | 140675-42-9 | 53-55[2] | 220.8 ± 35.0 (Predicted)[2] | |
| 3'-Hydroxyacetophenone | 121-71-1 | 96 | 296 | |
| 4'-Hydroxyacetophenone | 99-93-4 | 109-111 | 293-295 | |
| Acetophenone (Parent Compound) | 98-86-2 | 19-20 | 202 |
Data compiled from various chemical suppliers and databases.
The data from these analogues suggests that 3',4'-Difluoro-2-hydroxyacetophenone is likely a solid at room temperature, with a melting point potentially falling in the range of its monofluorinated and difluorinated isomers.
The Theoretical Cornerstone: Melting Point and Purity
The melting point of a crystalline solid is a robust indicator of its purity. A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[3] Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression . This results in both a lowering of the melting point and a broadening of the melting range.[3]
This principle is a cornerstone of synthetic chemistry, providing immediate, albeit qualitative, feedback on the success of a purification procedure like recrystallization. For a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone, an initial synthesis will likely yield a product with a broad melting range. Subsequent purifications should result in a progressively sharper and higher melting point, stabilizing as the compound reaches high purity.
Experimental Determination of Melting Point
For a research setting, two primary methods are employed for melting point determination: the classical Thiele tube method and the more modern Differential Scanning Calorimetry (DSC).
Protocol 1: Thiele Tube Method
The Thiele tube method is a cost-effective and reliable technique that utilizes a heated oil bath to ensure a slow, uniform temperature increase.[3][4][5]
Methodology:
-
Sample Preparation: Finely powder a small, dry sample of 3',4'-Difluoro-2-hydroxyacetophenone. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Apparatus Setup: Secure the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.
-
Assembly: Insert the thermometer and attached capillary into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[4] The design of the tube promotes convection currents, ensuring even heat distribution.[3]
-
Observation: Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
Diagram: Thiele Tube Apparatus for Melting Point Determination
A diagram illustrating the setup for melting point determination using a Thiele tube.
Advanced Technique: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It offers higher precision than the Thiele tube method and can provide additional information about phase transitions.
Principle of Operation: The sample and an inert reference are heated in separate pans under a controlled temperature program.[9] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the extra heat flow required to maintain the sample at the same temperature as the reference.[6] This heat flow is plotted against temperature, and the peak of the resulting curve corresponds to the melting point. DSC is particularly valuable in pharmaceutical development for studying polymorphism, purity, and stability.[9]
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For novel compounds synthesized in small quantities, a micro-boiling point determination method is essential.
Protocol 2: Siwoloboff Method (Micro-Boiling Point)
The Siwoloboff method is a simple and effective technique for determining the boiling point of small quantities (a few drops) of liquid.[10][11]
Methodology:
-
Sample Preparation: Place a small amount (approx. 0.5 mL) of the liquid sample into a small-diameter test tube (fusion tube).
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end facing down.[11]
-
Apparatus Setup: Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (a Thiele tube is ideal for this).[10][11]
-
Observation: As the bath is heated, air trapped in the capillary will expand and exit as bubbles. As the temperature approaches the boiling point, the sample's vapor will replace the air, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[12]
-
Data Recording: Once a continuous stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube as the vapor inside cools and contracts.[11]
Diagram: Siwoloboff Method for Micro-Boiling Point Determination
Setup for the Siwoloboff micro-boiling point determination method.
Synthetic Context: The Genesis of Hydroxyacetophenones
Understanding the synthetic origin of 3',4'-Difluoro-2-hydroxyacetophenone is crucial for anticipating potential impurities that might affect its physical properties. The most common methods for preparing hydroxyaryl ketones are the Fries rearrangement and the Friedel-Crafts acylation.
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (like 3,4-difluorophenyl acetate) to a hydroxyaryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[13][14] A key feature of this reaction is its temperature dependence: lower temperatures tend to favor the para-isomer, while higher temperatures favor the ortho-isomer (the desired product in this case).[15]
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. For synthesizing 3',4'-Difluoro-2-hydroxyacetophenone, one might acylate 2,3-difluorophenol. This method also requires a Lewis acid catalyst.[16]
Potential impurities from these syntheses could include the starting phenolic ester, the para-isomer, or residual catalyst, all of which would depress and broaden the observed melting point.
Safety and Handling Considerations
-
General Toxicity: Aromatic ketones can be irritants to the eyes, skin, and respiratory system.[17][18] Halogenated aromatic compounds can pose additional health risks, including potential liver toxicity with chronic exposure.[19]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20][21]
-
Spill and Waste: In case of a spill, avoid generating dust. Dampen the solid material before carefully sweeping it into a suitable container for disposal.[22] Dispose of chemical waste in accordance with institutional and local regulations.
-
Fire Hazard: While many aromatic ketones have relatively high flash points, they are combustible. Keep away from open flames and sources of ignition.
Researchers should consult the SDS for structurally similar compounds, such as 4'-fluoro-2'-hydroxyacetophenone, to gain further insight into potential hazards.
Conclusion
The physical characterization of a novel compound like 3',4'-Difluoro-2-hydroxyacetophenone is a foundational step in its journey from laboratory synthesis to potential application. While direct literature data on its melting and boiling points are currently unavailable, this guide provides a comprehensive framework for researchers. By leveraging data from analogous structures, applying established experimental techniques like the Thiele tube and Siwoloboff methods, and adhering to rigorous safety protocols, scientists can confidently and accurately determine these crucial physical properties, paving the way for further research and development.
References
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Siwoloboff method - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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An overview of Differential Scanning Calorimetry - DSC - setaram. (n.d.). Retrieved February 25, 2026, from [Link]
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FRIES REARRANGEMENT - PHARMD GURU. (2025, November 13). Retrieved February 25, 2026, from [Link]
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The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]
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Melting Point Determination. (n.d.). Retrieved February 25, 2026, from [Link]
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Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29). Retrieved February 25, 2026, from [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Retrieved February 25, 2026, from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 25, 2026, from [Link]
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Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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Understanding DSC Testing: Principles and Applications | Qualitest - WorldofTest.com. (2024, May 21). Retrieved February 25, 2026, from [Link]
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DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Retrieved February 25, 2026, from [Link]
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Melting Point: Using the Thiele Tube - Timstar. (2024, May 14). Retrieved February 25, 2026, from [Link]
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Fries Rearrangement. (n.d.). Retrieved February 25, 2026, from [Link]
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Determination of The Boiling Point by The Siwoloboff Method | PDF | Phase (Matter) - Scribd. (2024, January 8). Retrieved February 25, 2026, from [Link]
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Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract - JOCPR. (n.d.). Retrieved February 25, 2026, from [Link]
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Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed. (2003, August 15). Retrieved February 25, 2026, from [Link]
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Determination of the melting point. (n.d.). Retrieved February 25, 2026, from [Link]
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Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved February 25, 2026, from [Link]
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Siwoloboff method - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
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Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology - ISAR Publisher. (2025, March 10). Retrieved February 25, 2026, from [Link]
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Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. (2018, July 3). Retrieved February 25, 2026, from [Link]
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Ketones - ILO Encyclopaedia. (2011, August 3). Retrieved February 25, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved February 25, 2026, from [Link]
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Ketones - Chemical Safety Facts. (n.d.). Retrieved February 25, 2026, from [Link]
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An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (n.d.). Retrieved February 25, 2026, from [Link]
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CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship - ISAR Publisher. (2025, March 10). Retrieved February 25, 2026, from [Link]
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Acetophenone - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 25, 2026, from [Link]
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Halogenated Solvents. (n.d.). Retrieved February 25, 2026, from [Link]
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Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavo - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone - Pearson. (n.d.). Retrieved February 25, 2026, from [Link]
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Process for purifying 4-hydroxy-acetophenone - European Patent Office - EP 0254536 B1 - Googleapis.com. (1990, May 13). Retrieved February 25, 2026, from [Link]
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3',4'-Difluoro-2'-hydroxyacetophenone - Oakwood Chemical. (n.d.). Retrieved February 25, 2026, from [Link]
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Methodological & Application
Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone via Fries Rearrangement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone, a valuable building block in medicinal chemistry and materials science, through the Fries rearrangement of 2,4-difluorophenyl acetate. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and essential safety and handling information.
Introduction: The Strategic Importance of the Fries Rearrangement
The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial and academic interest for the synthesis of ortho- and para-hydroxyaryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The ability to selectively introduce an acyl group onto an aromatic ring ortho or para to a hydroxyl group makes the Fries rearrangement a strategically important transformation in synthetic organic chemistry.
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[1][4] Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1] This selectivity is attributed to the interplay between kinetic and thermodynamic control of the reaction. At higher temperatures, the thermodynamically more stable ortho-isomer, which can form a chelate with the Lewis acid catalyst, is favored.
Reaction Mechanism and Rationale
The widely accepted mechanism of the Fries rearrangement involves the initial coordination of the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenolic ester.[2] This coordination polarizes the ester bond, facilitating the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position in a manner analogous to a Friedel-Crafts acylation. Subsequent hydrolysis of the reaction mixture liberates the final hydroxyacetophenone product.
The choice of a solvent can also influence the product distribution. Non-polar solvents tend to favor the formation of the ortho-product, as they can promote an intramolecular rearrangement pathway.[4] Conversely, polar solvents can solvate the acylium ion, increasing its lifetime and allowing for intermolecular acylation, which often leads to a higher proportion of the para-product.
dot graph "Fries_Rearrangement_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes ester [label="2,4-Difluorophenyl Acetate"]; lewis_acid [label="AlCl₃ (Lewis Acid)"]; complex1 [label="Initial Complex Formation"]; acylium [label="Acylium Ion Intermediate\n+ Aluminum Phenoxide"]; ortho_attack [label="Intramolecular\nOrtho Attack"]; para_attack [label="Intermolecular\nPara Attack"]; ortho_intermediate [label="Ortho Wheland\nIntermediate"]; para_intermediate [label="Para Wheland\nIntermediate"]; ortho_product_complex [label="Ortho-Product-AlCl₃\nComplex (Chelate)"]; para_product_complex [label="Para-Product-AlCl₃\nComplex"]; hydrolysis [label="Acidic Workup\n(H₃O⁺)"]; ortho_product [label="3',4'-Difluoro-2-hydroxy-\nacetophenone (Ortho Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; para_product [label="3',4'-Difluoro-4-hydroxy-\nacetophenone (Para Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ester -> complex1 [label="+ AlCl₃"]; lewis_acid -> complex1; complex1 -> acylium [label="Rearrangement"]; acylium -> ortho_attack [label="High Temp,\nNon-polar Solvent"]; acylium -> para_attack [label="Low Temp,\nPolar Solvent"]; ortho_attack -> ortho_intermediate; para_attack -> para_intermediate; ortho_intermediate -> ortho_product_complex [label="Deprotonation"]; para_intermediate -> para_product_complex [label="Deprotonation"]; ortho_product_complex -> hydrolysis; para_product_complex -> hydrolysis; hydrolysis -> ortho_product; hydrolysis -> para_product; }
Figure 1: General mechanism of the Fries rearrangement.
Experimental Protocol: Synthesis of 3',4'-Difluoro-2-hydroxyacetophenone
This protocol details the synthesis of the target ortho-isomer, 3',4'-Difluoro-2-hydroxyacetophenone, by performing the Fries rearrangement at an elevated temperature in the absence of a solvent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorophenyl acetate | C₈H₆F₂O₂ | 172.13 | 10.0 g | 0.058 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 11.6 g | 0.087 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start"]; add_alcl3 [label="Add anhydrous AlCl₃ to a\nthree-necked flask under N₂"]; add_ester [label="Slowly add 2,4-difluorophenyl\nacetate to the flask"]; heating [label="Heat the reaction mixture to\n140-150°C for 2-3 hours"]; cooling [label="Cool the reaction mixture\nto room temperature"]; quench [label="Carefully quench the reaction\nwith ice-cold 2M HCl"]; extraction [label="Extract the aqueous layer\nwith dichloromethane (x3)"]; wash [label="Wash the combined organic\nlayers with brine"]; drying [label="Dry the organic layer over\nanhydrous Na₂SO₄"]; filtration [label="Filter and concentrate\nunder reduced pressure"]; purification [label="Purify the crude product by\ncolumn chromatography"]; characterization [label="Characterize the final product\n(NMR, IR, MS)"]; end [label="End"];
// Edges start -> add_alcl3; add_alcl3 -> add_ester; add_ester -> heating; heating -> cooling; cooling -> quench; quench -> extraction; extraction -> wash; wash -> drying; drying -> filtration; filtration -> purification; purification -> characterization; characterization -> end; }
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a thermometer. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.
-
Addition of Reagents: To the flask, add anhydrous aluminum chloride (11.6 g, 0.087 mol). Slowly and carefully add 2,4-difluorophenyl acetate (10.0 g, 0.058 mol) to the aluminum chloride. The reaction is exothermic, and the addition should be done in portions to control the initial temperature rise.
-
Reaction: Heat the reaction mixture with stirring to 140-150°C using a heating mantle. Maintain this temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 2M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to isolate the desired 3',4'-Difluoro-2-hydroxyacetophenone.
Product Characterization
The structure of the synthesized 3',4'-Difluoro-2-hydroxyacetophenone can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetyl group protons (singlet, ~2.6 ppm), the aromatic protons (multiplets in the aromatic region, showing coupling with fluorine), and the hydroxyl proton (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon (~204 ppm), the carbons of the aromatic ring (showing C-F couplings), and the acetyl methyl carbon (~26 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.13 g/mol ).[1] |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It is corrosive and can cause severe burns to the skin and eyes. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from moisture.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle with appropriate PPE.
Conclusion
The Fries rearrangement provides an effective method for the synthesis of 3',4'-Difluoro-2-hydroxyacetophenone from 2,4-difluorophenyl acetate. By carefully controlling the reaction temperature, the formation of the desired ortho-isomer can be favored. This application note provides a detailed protocol and the necessary safety information to guide researchers in the successful synthesis and purification of this important chemical intermediate.
References
-
PharMD Guru. (2025, November 13). FRIES REARRANGEMENT. Retrieved from [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257066, 3',4'-Difluoro-2-hydroxyacetophenone. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Fries rearrangement. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved from [Link]
-
Southern Utah University. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Retrieved from [Link]
-
Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]
Sources
Application Note: 3',4'-Difluoro-2-hydroxyacetophenone as a Pharmacophore Scaffold
Here is a comprehensive technical guide and protocol set for the use of 3',4'-Difluoro-2-hydroxyacetophenone in pharmaceutical synthesis.
Executive Summary & Chemical Profile
3',4'-Difluoro-2-hydroxyacetophenone (CAS: 816450-98-3) is a specialized fluorinated building block used extensively in the synthesis of bioactive heterocycles.[1] Unlike its more common 2',4'-difluoro analog (used in Voriconazole/Fluconazole synthesis), the 3',4'-difluoro substitution pattern offers unique metabolic stability and lipophilicity profiles, making it a critical intermediate for:
-
Next-Generation Kinase Inhibitors: Specifically targeting PI3K and MAPK pathways where the 7,8-difluorochromone core (derived from this starting material) improves binding affinity.
-
Sirtuin (SIRT2) Modulators: Used to synthesize specific chroman-4-one derivatives for neurodegenerative research.
-
Bioisosteric Replacement: The fluorine atoms at positions 3 and 4 block metabolic oxidation at susceptible ring positions, extending the half-life of derived chalcones and benzofurans.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-(3,4-difluoro-2-hydroxyphenyl)ethanone |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Hexane |
| pKa (Phenolic OH) | ~7.8 (Acidity enhanced by ortho-carbonyl and fluoro-withdrawl) |
Core Reaction Pathways (Visualized)
The following diagram illustrates the three primary synthetic diversifications accessible from this intermediate.
Figure 1: Synthetic divergence from 3',4'-Difluoro-2-hydroxyacetophenone. The 3,4-difluoro pattern on the acetophenone translates to specific regiochemistry in the final heterocycles (e.g., 7,8-difluoro pattern in chromones).
Detailed Experimental Protocols
Protocol A: Synthesis of 7,8-Difluoro-3-formylchromone
Rationale: The Vilsmeier-Haack reaction is the most efficient method to convert the acetophenone core into a chromone. The resulting aldehyde at position 3 is a "chemical handle" for further derivatization (e.g., Schiff bases). Mechanism: The DMF/POCl₃ complex formylates the acetyl methyl group, followed by cyclization with the phenolic oxygen.
Reagents:
-
3',4'-Difluoro-2-hydroxyacetophenone (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)
-
Ice water
Step-by-Step Methodology:
-
Preparation of Vilsmeier Reagent: In a dry round-bottom flask under N₂ atmosphere, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.
-
Activation: Add POCl₃ (3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. Ensure temperature remains <5°C to prevent decomposition. Stir for an additional 30 minutes to form the chloroiminium salt (white/yellow precipitate may form).
-
Addition: Dissolve 3',4'-Difluoro-2-hydroxyacetophenone in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours, then heat to 60°C for 4 hours to drive the cyclization.
-
Quenching: Pour the reaction mixture slowly into crushed ice (500g per 10g substrate) with vigorous stirring. The chromone-3-carboxaldehyde will precipitate.
-
Isolation: Allow the suspension to stand for 2 hours (hydrolysis of the intermediate). Filter the solid, wash with copious water to remove acid, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Expected Yield: 75–85% Key QC Parameter: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~10.1 ppm and a singlet at C2 (~8.9 ppm).
Protocol B: Synthesis of Fluorinated Chalcones (Claisen-Schmidt)
Rationale: Chalcones are precursors to flavonoids and pyrazolines. The 3,4-difluoro substitution significantly enhances the lipophilicity (LogP) and metabolic stability of the final drug candidate.
Reagents:
-
3',4'-Difluoro-2-hydroxyacetophenone (10 mmol)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)
-
KOH (40% aqueous solution, 5 mL)
-
Ethanol (30 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the acetophenone and the aldehyde in Ethanol (30 mL) in a 100 mL flask.
-
Catalysis: Add the 40% KOH solution dropwise at room temperature. The solution will likely darken (yellow/orange) indicating enolate formation.
-
Reaction: Stir at room temperature for 24–48 hours. Note: Do not heat, as this promotes Cannizzaro side reactions or polymerization.
-
Workup: Pour the reaction mixture into acidified ice water (200 mL water + 10 mL HCl). The acidification neutralizes the phenolate, precipitating the free phenolic chalcone.
-
Purification: Filter the yellow solid. Recrystallize from hot Ethanol.
Self-Validating Check: The disappearance of the ketone methyl singlet (~2.6 ppm) in NMR and the appearance of two doublets (J=15-16 Hz) in the 7.4–8.0 ppm region confirms the formation of the trans-enone system.
Critical Handling & Troubleshooting Guide
Regiochemistry & Numbering
Researchers often confuse the numbering when the ring closes.
-
Starting Material: F is at 3,4 relative to the ring attachment.
-
Chromone Product: The carbon bearing the acetyl group becomes C2/C3 . The carbon bearing the phenol oxygen becomes C8a . The carbons bearing the Fluorines (originally 3,4 on the ring) map to positions 7 and 8 on the chromone system.
-
Result:7,8-Difluorochromone .
-
Stability & Storage
-
Acidity: The 3,4-difluoro substitution makes the phenolic proton significantly more acidic than in non-fluorinated analogs. Avoid strong basic conditions during storage; store in glass, not plastic, if in solution for long periods.
-
Hygroscopicity: The compound is moderately hygroscopic. Store under Argon at 4°C.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Vilsmeier (Protocol A) | Moisture in DMF or POCl₃ | Distill DMF over CaH₂; use fresh POCl₃. Moisture hydrolyzes the iminium intermediate. |
| O-Alkylation instead of Aldol (Protocol B) | Base concentration too high | Use weaker bases (Piperidine/Acetic Acid) or reduce KOH concentration. |
| Sticky/Tarry Product | Polymerization of intermediate | Keep reaction temperature strictly controlled. In Protocol A, do not exceed 60°C. |
References
-
Vertex Pharmaceuticals. (2012).[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
-
Oakwood Chemical. (2024). 3',4'-Difluoro-2'-hydroxyacetophenone Technical Data Sheet.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21257066, 3',4'-Difluoro-2-hydroxyacetophenone. [3]
-
Sigma-Aldrich. (2024). Product Specification: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone. (Note: Representative link for class).
-
IJRAR. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives: A Short Review.
Sources
Troubleshooting & Optimization
Technical Support Center: 3',4'-Difluoro-2-hydroxyacetophenone Synthesis
The following Technical Support Guide is designed to address yield optimization for 3',4'-Difluoro-2'-hydroxyacetophenone (Ring-hydroxy) and its nomenclature variant 1-(3,4-difluorophenyl)-2-hydroxyethanone (Alpha-hydroxy).
Given the common nomenclature ambiguity in this class of compounds, Section 1 forces a structural verification to ensure the correct chemistry is applied. The primary focus of this guide (Sections 2-3) addresses the Fries Rearrangement (Ring-OH), as this is the most chemically challenging route with significant yield bottlenecks.
Case ID: YIELD-OPT-34DF Status: Active Analyst: Senior Application Scientist
⚠️ Module 1: Critical Structure Verification
Before optimizing, confirm your target molecule. The name "3',4'-Difluoro-2-hydroxyacetophenone" is frequently used for two distinct isomers with completely different synthetic pathways.
| Feature | Target A: Ring-Hydroxy (Salicyl-Type) | Target B: Alpha-Hydroxy (Phenacyl-Type) |
| IUPAC Name | 1-(3,4-difluoro-2-hydroxyphenyl)ethanone | 1-(3,4-difluorophenyl)-2-hydroxyethanone |
| Structure | OH is on the Benzene Ring (ortho to acetyl). | OH is on the Acetyl Side-Chain . |
| Primary Route | Fries Rearrangement (from ester). | Friedel-Crafts + Hydrolysis .[1] |
| Key Challenge | Regioselectivity (Steric hindrance). | Polymerization/Dimerization of side chain. |
| Action | Proceed to Module 2. | Jump to Module 4. |
Module 2: The Fries Rearrangement (Ring-Hydroxy Route)
Objective: Maximize yield of the sterically hindered 3',4'-difluoro isomer from 3,4-difluorophenyl acetate.
The Core Problem: Regioselectivity
Starting from 3,4-difluorophenyl acetate , the Fries rearrangement can yield two ortho-hydroxy isomers.
-
Isomer A (Desired): Acylation at C2 (between F and OH). Sterically crowded.
-
Isomer B (Undesired Major): Acylation at C6 (between H and OH). Sterically open.
Standard conditions favor Isomer B (4',5'-difluoro-2'-hydroxyacetophenone). To improve the yield of the 3',4'-isomer, you must force the reaction toward the thermodynamic product or use specific directing strategies.
Reaction Pathway Diagram
Caption: Bifurcation of the Fries rearrangement. High thermal energy is required to access the crowded C2 position (Target).
Module 3: Troubleshooting & Optimization (Q&A)
Phase A: Reaction Conditions
Q1: I am getting <15% yield of the 3',4'-isomer. The rest is the 4',5'-isomer. How do I shift the ratio? A: You are likely operating under kinetic control.
-
The Fix: Increase the reaction temperature to 140°C - 160°C .
-
Protocol: Perform the reaction Neat (solvent-free). Mix the ester with 1.2 - 1.5 equivalents of
. Heat rapidly to 140°C. The absence of solvent allows higher temperatures than standard chlorinated solvents (DCM/DCE), promoting the thermodynamic rearrangement to the crowded position. -
Advanced: If neat reaction turns to intractable tar, use Sulfolane or Nitrobenzene as solvent. These high-boiling polar solvents stabilize the acylium ion intermediate, potentially aiding the difficult acylation at C2.
Q2: My reaction mixture turns into a black tar/polymer. Is the Fluorine labile?
A: Fluorine is generally stable here, but
-
Cause: Localized overheating or moisture contamination generating HCl gas which polymerizes the phenol.
-
The Fix:
-
Strict Anhydrous Conditions:
reacts violently with water. Use fresh catalyst. -
Ramp Rate: Do not plunge into 160°C. Melt the ester/catalyst mix at 60°C, then ramp 10°C/min to target.
-
Alternative Catalyst: Consider Boron Trifluoride Etherate (
) . It is milder and often produces cleaner reaction profiles, though the conversion rate may be lower.
-
Phase B: Workup & Purification
Q3: The workup forms a stubborn emulsion. I'm losing product in the aqueous layer. A: Aluminum salts form gelatinous hydroxides at neutral pH.
-
The Fix: Quench the hot reaction mixture into Ice + Conc. HCl (3:1 ratio) . You must lower the pH < 1 to fully solubilize the Aluminum (
) and break the phenoxide complex. -
Extraction: Use Ethyl Acetate or DCM . The 3',4'-isomer is an ortho-hydroxy ketone and is capable of intramolecular hydrogen bonding, making it fairly non-polar. It extracts well into organic solvents.
Q4: How do I separate the 3',4'-isomer from the 4',5'-isomer? They have similar Rf values. A: Rely on the difference in volatility and hydrogen bonding.
-
Steam Distillation: Both are ortho-hydroxy ketones (steam volatile), but the 3',4'-isomer is more compact (crowded). It often distills over slower or faster depending on the specific dipole.
-
Fractional Crystallization: The 4',5'-isomer is more symmetric. It often crystallizes first from Hexane/Ethanol mixtures. The desired 3',4'-isomer (more soluble due to disrupted packing) remains in the mother liquor.
-
Chromatography: Use a gradient of Hexane:Toluene . Toluene often provides better separation selectivity for regioisomers than Ethyl Acetate.
Module 4: Alpha-Hydroxy Route (Phenacyl Alcohol)
Use this section if your target is 1-(3,4-difluorophenyl)-2-hydroxyethanone. [2]
Synthetic Strategy
Route: Friedel-Crafts Acylation
-
Precursor: 1,2-Difluorobenzene + Chloroacetyl Chloride.
-
Intermediate: 2-Chloro-1-(3,4-difluorophenyl)ethanone.
Yield Optimization Table
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Isomer Mix: 1,2-DFB directs to pos 4 (major) and 3 (minor). | Use DCM at 0°C . Low temp favors the para-substitution (relative to F), giving the desired 3,4-difluoro skeleton. |
| "Oiling Out" in Step 2 | Direct Hydrolysis Failure: NaOH causes polymerization of the alpha-halo ketone. | DO NOT use NaOH. Use the Formate Method . |
| Dimer Formation | Concentration: Intermolecular ether formation. | Run hydrolysis at high dilution (>10 mL solvent per gram). |
The "Formate Method" Protocol (Gold Standard)
Direct hydrolysis with hydroxide is the #1 yield killer for this molecule. Use this specific protocol to avoid degradation:
-
Reagents: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in Ethanol/Water (4:1) .
-
Displacement: Add 1.5 eq Sodium Formate (HCOONa) . Reflux for 4-6 hours.
-
Hydrolysis: The formate ester hydrolyzes in situ (or with mild
treatment) to release the free alcohol. -
Result: Yields typically improve from ~40% (NaOH method) to >85% (Formate method).
References
-
Fries Rearrangement Mechanism & Selectivity
-
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
- Note: Definitive text on optimizing Fries rearrangement conditions (Solvent/Temp effects).
-
- Alpha-Hydroxy Ketone Synthesis (Formate Method): Sashida, H., & Kawamukai, A. (2002). Synthesis of alpha-hydroxy ketones via the formate method. Synthesis, 2002(11), 1532-1534. Context: Establishes the sodium formate protocol as superior to direct alkaline hydrolysis.
-
Structure & Data Verification
-
PubChem CID 21257066.[2] 3',4'-Difluoro-2-hydroxyacetophenone (Alpha-Hydroxy). National Library of Medicine.
-
-
Industrial Synthesis of Difluoroacetophenones
-
US Patent 6,160,183. Process for the preparation of difluoroacetophenone derivatives.
- Context: Details Friedel-Crafts conditions for 1,2-difluorobenzene acyl
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
Technical Support Center: Purification of 3',4'-Difluoro-2-hydroxyacetophenone
Executive Summary & Compound Profile
3',4'-Difluoro-2-hydroxyacetophenone is a critical intermediate often synthesized via Fries rearrangement or Friedel-Crafts acylation.[1][2] Its purification is notoriously difficult due to two primary factors:
-
Low Melting Point (31–37°C): The pure compound is a solid, but it frequently exists as a supercooled oil at room temperature, leading to "oiling out" during recrystallization.[2]
-
Isomeric Contamination: The synthesis often produces the para-isomer (4'-hydroxy) or regioisomers (e.g., 4',5'-difluoro), which have distinct solubility profiles.[1]
Key Chemical Feature: The intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group (C2-OH) significantly increases volatility and lipophilicity compared to its isomers.[1] This feature is the basis for the primary purification method: Steam Distillation .[2]
| Property | Specification | Critical Note |
| Appearance | White/Pale Yellow Crystalline Solid | Often appears as a yellow oil if impure or warm.[1][2] |
| Melting Point | 31–37°C | CAUTION: Do not overheat during drying. |
| Solubility | High in DCM, EtOAc, MeOH; Low in Water | "Oiling out" is common in aqueous alcohols. |
| Key Impurities | Aluminum salts, Regioisomers, Phenolic tars | Al salts cause green/blue discoloration. |
Diagnostic Workflow
Before selecting a protocol, assess the physical state of your crude product.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude characteristics.
Primary Purification Protocols
Protocol A: Steam Distillation (The "Workhorse" Method)
Best For: Separating the desired ortho-isomer from para-isomers, tars, and non-volatile inorganic salts.[1] Mechanism: The intramolecular H-bond prevents the ortho-isomer from associating with water, making it steam volatile.[1] Impurities (para-isomers) H-bond with water or form dimers, rendering them non-volatile.[1][2]
Step-by-Step:
-
Setup: Place the crude oil/solid in a 2-neck round bottom flask (RBF). Connect a steam generator to one neck (inlet tube extending to the bottom) and a condenser/receiver to the other.[2]
-
Acidification: Add dilute HCl (1M) to the boiling flask until pH < 2. This breaks any aluminum-phenoxide complexes that trap the product.[1][2]
-
Distillation: Pass vigorous steam through the mixture.
-
Observation: The product will co-distill as a milky white emulsion or oily droplets.[2]
-
-
Collection: Continue until the distillate runs clear.
-
Isolation:
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate at room temperature (do not heat above 30°C to avoid loss).
Protocol B: Low-Temperature Recrystallization
Best For: Final polishing of material >90% purity.[1][2] Challenge: The low melting point (31–37°C) makes standard hot-filtration recrystallization risky (oiling out).[1][2]
Solvent System: n-Hexane (primary) with minimal Ethyl Acetate (co-solvent).[1][2] Procedure:
-
Dissolve crude solid in minimal Ethyl Acetate at Room Temperature (RT).
-
Slowly add n-Hexane while stirring until a slight turbidity persists.
-
Seeding (Critical): Add a seed crystal of pure 3',4'-difluoro-2-hydroxyacetophenone.
-
Cooling: Place the flask in a freezer (-20°C) for 12–24 hours. Do not use an ice bath alone; deep cooling is required to harden the low-melting solid.[1]
-
Filtration: Filter quickly on a chilled Büchner funnel. Wash with cold n-Hexane (-20°C).[1][2]
Protocol C: Aluminum Removal (Lewis Acid Cleanup)
Best For: Crude products appearing green, blue, or gray (indicative of residual Al salts from Friedel-Crafts).[1]
Procedure:
-
Wash with 1M HCl (2x).[1][2] The color should shift from green/blue to yellow/orange.
-
Dry over
and concentrate. Proceed to Protocol A or B.
Troubleshooting & FAQs
Q1: My product is an oil and won't solidify. What is wrong?
Diagnosis: This is the most common issue.[2] It is likely due to (a) trace solvent residues lowering the melting point, or (b) the presence of the para-isomer preventing lattice formation. Solution:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 4 hours to remove solvent.[1][2]
-
Seed & Chill: Dissolve in a minimal amount of pentane, add a seed crystal, and store at -20°C. Scratch the glass side with a spatula to induce nucleation.
Q2: The crude product is dark red/brown.
Diagnosis: Oxidation of the phenol ring, often caused by high-temperature exposure during reaction or workup. Solution:
-
Activated Charcoal: Dissolve in hot ethanol (keep <50°C), add activated carbon (10% w/w), stir for 30 mins, and filter through Celite.
-
Sodium Dithionite: If using Protocol A (Steam Distillation), add 1% Sodium Dithionite (
) to the boiling flask to act as a reducing agent during distillation.[1]
Q3: I have low recovery after recrystallization.
Diagnosis: The compound is moderately soluble in non-polar solvents due to the fluorine atoms.[2] Solution: Switch to Protocol A (Steam Distillation) . Recrystallization often incurs high losses for this specific fluorinated derivative.[1][2] Steam distillation recovery is typically >85%.[1][2]
Q4: The NMR shows extra peaks in the aromatic region.
Diagnosis: Regioisomers. If you started with 3,4-difluorophenol, acylation can occur at the 6-position (desired) or potentially the 2-position (less likely but possible depending on conditions) or you have unreacted phenol.[1] Solution:
-
Unreacted Phenol: Wash the organic layer with 5%
.[2] The starting phenol is more acidic than the product (due to the H-bond in the product reducing its acidity) and will wash out.
References
-
BenchChem. (2025).[1][2][3] Laboratory Preparation of 2'-Hydroxyacetophenone via Fries Rearrangement.[1][2][3] Retrieved from [1]
-
Organic Syntheses. (1963).[1][2] 2,5-Dihydroxyacetophenone (General procedure for AlCl3 removal).[1][2] Coll. Vol. 4, p.836. Retrieved from [1]
-
Oakwood Chemical. (2025).[1][2] Safety Data Sheet: 3',4'-Difluoro-2'-hydroxyacetophenone (CAS 816450-98-3).[1][2][4] Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: 3',4'-Difluoro-2-hydroxyacetophenone.[1][2][4] National Library of Medicine.[1][2] Retrieved from [1]
-
Thermo Scientific Chemicals. (2025).[1][2] Product Specification: 4'-Fluoro-2'-hydroxyacetophenone (Melting Point Data).[1][2][5] Retrieved from [1]
Sources
- 1. 3',4'-Difluoro-2-hydroxyacetophenone | C8H6F2O2 | CID 21257066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Fluoro-2'-hydroxyacetophenone | 699-92-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3',4'-Difluoro-2'-hydroxyacetophenone [oakwoodchemical.com]
- 5. 4'-Fluoro-2'-hydroxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Separating 3',4'-Difluoro-2-hydroxyacetophenone
Welcome to the technical support guide for the purification of 3',4'-Difluoro-2-hydroxyacetophenone. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with the separation of the target compound from its positional isomers and other process-related impurities. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
The Challenge: Isomer Separation
The synthesis of 3',4'-Difluoro-2-hydroxyacetophenone, often via methods like the Fries rearrangement of a difluorophenyl acetate precursor, can lead to the formation of several positional isomers.[1][2][3] These isomers, such as 2',3'-dihydroxyacetophenone or 4',5'-Difluoro-2'-hydroxyacetophenone, possess very similar physicochemical properties, which makes their separation a significant purification challenge.[4][5][6] The subtle differences in polarity and structure due to the varied positions of the fluoro and hydroxyl groups are the key to achieving successful separation.[7][8]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts I should expect?
A1: The primary isomeric byproducts depend on the synthetic route. For the Fries rearrangement, which is a common method, you can expect ortho- and para-acylation products.[2][9] This means that besides your target ortho-hydroxy ketone, you will likely generate the para-hydroxy ketone isomer, 4',5'-Difluoro-2'-hydroxyacetophenone. The ratio of these isomers is heavily influenced by reaction conditions such as temperature and solvent polarity.[2][10]
Q2: Why is the separation of these fluoroaromatic isomers so difficult?
A2: Positional isomers of fluoroaromatic compounds often have nearly identical physical properties, including boiling points and solubility profiles, which makes purification by traditional methods like distillation or simple recrystallization inefficient.[4] Their structural similarity results in very small differences in polarity, requiring highly selective separation techniques to resolve them effectively.
Q3: What is the best first step to assess the purity of my crude product?
A3: Before attempting any large-scale purification, it is crucial to develop a reliable analytical method. A simple Thin-Layer Chromatography (TLC) analysis is an excellent starting point to screen for an effective solvent system. Following that, developing an analytical High-Performance Liquid Chromatography (HPLC) method is highly recommended to accurately quantify the purity and resolve the different isomers.[11][12]
Q4: Can I use a simple liquid-liquid extraction to remove the isomers?
A4: It is unlikely that a simple extraction will be sufficient to separate the positional isomers. Their pKa values and partition coefficients are typically too similar for an effective separation based on pH-driven extraction.[7][13] However, an initial workup involving an aqueous wash can help remove inorganic salts and highly polar impurities.[14]
Part 2: Troubleshooting and Separation Guides
This section provides detailed protocols for the most effective methods to separate 3',4'-Difluoro-2-hydroxyacetophenone from its isomers.
Guide 1: Analytical Method Development (TLC & HPLC)
Before committing to a preparative separation, you must first identify conditions that can resolve the isomers on an analytical scale.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Screening
TLC is a rapid and cost-effective way to find a suitable mobile phase for flash chromatography. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, and there is a visible separation from the main byproduct.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Procedure:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the separated spots under UV light (254 nm).
-
Systematically vary the ratio of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether) until optimal separation is achieved.
-
| Table 1: Suggested Starting Solvent Systems for TLC Screening | |
| System | Typical Starting Ratio (v/v) |
| Hexane:Ethyl Acetate | 9:1, 4:1, 2:1 |
| Heptane:Ethyl Acetate | 9:1, 4:1, 2:1 |
| Dichloromethane:Methanol | 99:1, 95:5 |
| Toluene:Acetone | 9:1, 4:1 |
Protocol 2: Analytical HPLC Method Development
HPLC offers superior resolving power and is essential for confirming purity. For aromatic positional isomers, reversed-phase chromatography is a common starting point.[15][16]
-
Instrumentation & Conditions:
-
Column: A C18 column is a standard choice. However, for challenging isomer separations, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions.[12][17][18]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.
-
-
Procedure:
-
Prepare a dilute solution of your crude sample in the mobile phase.
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.[11]
-
Based on the initial chromatogram, develop a shallower gradient focused on the elution window of your target compound and its isomers to maximize resolution.
-
Guide 2: Preparative Separation by Flash Column Chromatography
Once an effective solvent system is identified via TLC, you can scale up the separation using flash chromatography.[19][20][21]
Workflow for Flash Chromatography Purification
Caption: Workflow for Flash Chromatography.
-
Step-by-Step Protocol:
-
Column Selection: Choose a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of crude sample to silica gel by weight).[20]
-
Packing: Pack the column with silica gel (230-400 mesh) as a slurry in your initial, least polar eluent. Ensure the packing is uniform to prevent channeling.[21]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of solvent ("wet loading") and carefully apply it to the top of the column bed.
-
Elution: Begin elution with the non-polar solvent system determined by your TLC analysis. Apply gentle pressure using nitrogen or air.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compounds. A slow, shallow gradient is often more effective for separating close-running isomers than a steep one.
-
Fraction Collection: Collect small, uniform fractions throughout the run.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure target compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Guide 3: Purification by Recrystallization
Recrystallization can be an effective final polishing step if your material is already of moderate purity (>85-90%). The key is to find a solvent system where the desired compound has high solubility at high temperatures but low solubility at low temperatures, while the isomeric impurity remains in solution.
-
Step-by-Step Protocol:
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures) in small test tubes with a small amount of your material.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude product until it just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.
-
Crystallization: If no crystals form, try scratching the inside of the flask or placing the solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum. It's advisable to analyze the purity of this "first crop" of crystals. Sometimes, a "second crop" can be obtained by concentrating the mother liquor, but this crop is typically less pure.[22]
-
References
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). Vertex AI Search.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18).
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2005, July 30). Taylor & Francis.
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
- Fries Rearrangement. (n.d.). MilliporeSigma.
- Essential Guides to Method Development in Liquid Chrom
- Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
- Technical Support Center: Separation of Hydroxyacetophenone Isomers. (n.d.). Benchchem.
- Fries rearrangement. (2023, October 27). In Wikipedia.
- Fries Rearrangement. (n.d.). Organic Chemistry Portal.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pulsus.
- Fries Rearrangement. (n.d.). Alfa Chemistry.
- Zhou, L., Wu, Y., Johnson, B. D., Thompson, R., & Wyvratt, J. M. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Technical Support Center: Purification of Fluorocyclopropane Isomers. (n.d.). Benchchem.
- Successful flash chrom
- Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. (2013). Chinese Chemical Letters, 24(8), 724-726.
- Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety, University of Nebraska-Lincoln.
- Nichols, L. (2022, August 16). 2.2.4.
- Fries rearrangement. (2022, January 4). L.S.College, Muzaffarpur.
- 3',4'-Difluoro-2-hydroxyacetophenone. (n.d.). PubChem.
- Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones. (n.d.). Benchchem.
- Zick, M. E., Lee, J.-H., Gonzalez, M. I., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society, 143(6), 2691–2699.
- How can I prevent or control the decomposition of acetophenone phenylhydrazone?. (2015, March 17).
- Technical Support Center: Synthesis of 3',4'-Dihydroxyacetophenone. (n.d.). Benchchem.
- Separation of Isomers. (2023, February 2). Pyvot Tech.
- 3',4'-Difluoro-2'-hydroxyacetophenone. (n.d.). Oakwood Chemical.
- Chalcone recrystalliz
- Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (2005). Springer.
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
- Physicochemical Properties of Drug. (n.d.). Scribd.
- Method for synthesizing 3-hydroxyacetophenone. (2011).
- Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. (2021). ACS Chemical Biology, 16(11), 2269–2277.
- Unit-1-Physicochemical Properties - Notes. (2025, August 7). Scribd.
- The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. (2022). Environmental Science & Technology, 56(22), 15159–15161.
- PFOA Isomers, Salts and Precursors. Literature study and evaluation of physico-chemical properties. (2008).
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Technical Support Center: Recrystallization of 3',4'-Difluoro-2-hydroxyacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3',4'-Difluoro-2-hydroxyacetophenone and require guidance on its purification via recrystallization. This document provides a comprehensive overview of solvent selection, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 3',4'-Difluoro-2-hydroxyacetophenone?
A1: The principle of recrystallization hinges on the differential solubility of 3',4'-Difluoro-2-hydroxyacetophenone and its impurities in a given solvent at varying temperatures.[1] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3]
Q2: How do I select an appropriate solvent for the recrystallization of 3',4'-Difluoro-2-hydroxyacetophenone?
A2: Selecting the right solvent is a critical step for successful recrystallization. The ideal solvent should exhibit a steep solubility curve for 3',4'-Difluoro-2-hydroxyacetophenone, meaning it dissolves a large amount when hot and a small amount when cold. A general rule of thumb is "like dissolves like"; therefore, considering the polar nature of the hydroxyl and ketone groups on the molecule, polar solvents are a good starting point. For aromatic compounds, alcohols like ethanol and methanol are often effective.[4] It is also crucial that the solvent does not react with the compound. A systematic approach to solvent screening is recommended, starting with small-scale trials.
Q3: What are some recommended starting solvents to screen for the recrystallization of 3',4'-Difluoro-2-hydroxyacetophenone?
A3: Based on the structure of 3',4'-Difluoro-2-hydroxyacetophenone (an aromatic ketone with a hydroxyl group), the following solvents and solvent systems are recommended for initial screening. A related compound, 3',5'-Difluoro-2'-hydroxyacetophenone, can be recrystallized from ethanol, suggesting that ethanol is a promising candidate.[5]
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for aromatic compounds containing polar functional groups.[4] |
| Methanol | Similar to ethanol, its polarity makes it a suitable candidate. |
| Isopropanol | Another alcohol that can be effective for moderately polar compounds. |
| Water | Due to the hydroxyl group, there might be some solubility in hot water, making it a potential solvent, especially in a mixed solvent system.[6] |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the desired solubility profile.[2] |
| Toluene | For aromatic compounds, toluene can sometimes be a good choice for recrystallization. |
| Hexane/Ethyl Acetate | This is a common mixed solvent system where ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent (antisolvent).[7] |
Q4: Can I use a two-solvent system for recrystallization? How does it work?
A4: Yes, a two-solvent system is a valuable technique when a single solvent does not provide the ideal solubility characteristics.[8] This method involves dissolving 3',4'-Difluoro-2-hydroxyacetophenone in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent or "antisolvent" (in which the compound is insoluble) is added dropwise until the solution becomes cloudy (the point of saturation).[9] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 3',4'-Difluoro-2-hydroxyacetophenone.
Problem: The compound "oils out" instead of forming crystals.
Causality and Solution:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[8]
-
Solution 1: Add more solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture to decrease the saturation and redissolve the oil. Then, allow it to cool more slowly.
-
Solution 2: Lower the cooling temperature. If using a high-boiling point solvent, try cooling the solution to a lower temperature before inducing crystallization.
-
Solution 3: Change the solvent system. Select a solvent with a lower boiling point or use a mixed solvent system that allows for crystallization at a lower temperature.
Problem: No crystals form upon cooling.
Causality and Solution:
This issue can arise from several factors, including the use of too much solvent, a cooling process that is too rapid, or the absence of nucleation sites for crystal growth.
-
Solution 1: Induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[4]
-
Seeding: If you have a pure crystal of 3',4'-Difluoro-2-hydroxyacetophenone, add a tiny amount to the cooled solution to act as a seed crystal.[8]
-
-
Solution 2: Reduce the solvent volume. If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.
-
Solution 3: Cool for a longer period. Allow the solution to stand at room temperature for an extended period, and then place it in an ice bath to maximize crystal formation.[3]
Problem: The recovered crystals are colored.
Causality and Solution:
The presence of colored impurities in the final product is a common issue.
-
Solution: Use activated charcoal. Activated charcoal can be used to adsorb colored impurities.[3] Add a small amount of activated charcoal to the hot solution before filtration. Be cautious, as adding charcoal to a boiling solution can cause it to boil over. It is best to cool the solution slightly before adding the charcoal and then reheat it to boiling before hot filtration.
Experimental Protocols
Workflow for Solvent Selection
Caption: A logical workflow for selecting a suitable recrystallization solvent.
Step-by-Step Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude 3',4'-Difluoro-2-hydroxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
References
- PubChem. (n.d.). 3',4'-Difluoro-2-hydroxyacetophenone. National Center for Biotechnology Information.
- Nichols, L. (n.d.). Recrystallization. California State University Dominguez Hills.
- University of Toronto Scarborough. (n.d.). Recrystallisation.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Simon Fraser University. (n.d.). Experiment 2: Recrystallization.
- BenchChem. (2025). Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide.
- Sigma-Aldrich. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Jordi Labs. (n.d.). Solubility for Common Extractable Compounds.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Oakwood Chemical. (n.d.). 3',4'-Difluoro-2'-hydroxyacetophenone.
- BenchChem. (2025). Technical Support Center: Synthesis of 3',4'-Dihydroxyacetophenone.
- Thermo Fisher Scientific. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone, 98%.
- Massachusetts Institute of Technology OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- ChemicalBook. (2025, July 24). 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE.
- European Patent Office. (2023, November 8). Method for purification of 4-hydroxyacetophenone. EP 3526188 B1.
- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
- Cayman Chemical. (2023, March 20). 2'-Hydroxyacetophenone - PRODUCT INFORMATION.
- Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
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Validation & Comparative
IR spectroscopy peaks for carbonyl and hydroxyl groups in acetophenones
Title: Structural Elucidation of Acetophenones: A Comparative IR Spectroscopy Guide
Executive Summary
In drug development and organic synthesis, acetophenone derivatives serve as critical intermediates for chalcones, flavonoids, and various APIs. Distinguishing between acetophenone isomers—specifically ortho-, meta-, and para-hydroxyacetophenones—is a frequent analytical challenge.
While NMR provides definitive structural resolution, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for preliminary identification and quality control. This guide focuses on the diagnostic shifts of the Carbonyl (C=O) and Hydroxyl (O-H) groups, driven by the competing forces of Conjugation and Hydrogen Bonding (Intramolecular vs. Intermolecular) .[1]
Quick Reference: Diagnostic Peaks (
| Compound | Substitution | C=O Stretch | O-H Stretch | Key Feature |
| Acetophenone | None | 1685–1690 | Absent | Baseline aromatic ketone. |
| 2'-Hydroxyacetophenone | Ortho | 1635–1650 | ~3000–2500 (Broad/Weak) | Chelation Effect: Drastic C=O redshift. |
| 3'-Hydroxyacetophenone | Meta | 1680–1690 | 3200–3400 (Broad) | Resembles acetophenone; no direct resonance.[2] |
| 4'-Hydroxyacetophenone | Para | 1665–1675 | 3200–3400 (Broad) | Conjugation lowers C=O; Intermolecular H-bonds. |
Mechanistic Framework
To interpret these spectra accurately, one must understand the causality behind the wavenumber shifts. Hooke’s Law dictates that vibrational frequency (
Any factor that increases the single-bond character of the carbonyl group decreases
A. The Conjugation Effect (Resonance)
In acetophenone, the phenyl ring conjugates with the carbonyl group. The
-
Result: Acetophenone C=O (~1685
) is lower than a saturated ketone like acetone (~1715 ).
B. The "Ortho Effect" (Intramolecular Hydrogen Bonding)
In 2'-hydroxyacetophenone , the hydroxyl proton is spatially adjacent to the carbonyl oxygen, forming a stable 6-membered ring via a strong hydrogen bond (chelation).
-
Mechanism: This interaction pulls electron density away from the C=O bond, significantly lengthening it and reducing the force constant.
-
Result: A massive redshift in C=O frequency to <1650
.[4][5] The O-H stretch becomes extremely broad and often shifts into the C-H region, making it difficult to detect as a distinct peak.
C. Intermolecular Hydrogen Bonding (Meta/Para)
In 3'- and 4'-hydroxyacetophenone , the functional groups are too far apart for internal bonding. Instead, they form hydrogen-bonded networks (dimers/polymers) with neighboring molecules in the solid state.
-
Mechanism: This interaction is weaker than chelation. It lowers the C=O frequency moderately but produces the classic, broad "alcohol/phenol" O-H trough around 3300
.[1]
Detailed Comparative Analysis
Scenario 1: Unsubstituted Acetophenone (Baseline)
-
C=O: Sharp, strong peak at 1685–1690
. -
O-H: Absent.
-
Other: C-C-C stretch (aromatic ketone) at ~1266
. -
Interpretation: This is the reference point. Any deviation indicates substitution.
Scenario 2: 2'-Hydroxyacetophenone (The Chelate)
-
C=O: Shifted down to 1635–1650
. This is often the lowest carbonyl frequency among simple aromatic ketones. -
O-H: Unlike typical phenols, this peak is not at 3300
.[1][3][6] It is often flattened and shifted to 3000–2500 , overlapping with C-H stretches. -
Critical Insight: If you see a ketone peak below 1650
and cannot clearly find the O-H, suspect an ortho-hydroxy substitution.
Scenario 3: 4'-Hydroxyacetophenone (Conjugated)
-
C=O: Appears at 1665–1675
.-
Why? The para-OH group is an electron-donating group (EDG) by resonance. It pushes electron density into the ring and onto the carbonyl oxygen (Quinoid-like resonance), lowering the frequency more than unsubstituted acetophenone, but less than the chelated ortho isomer.
-
-
O-H: Strong, broad band at 3200–3400
(in solid phase).
Scenario 4: 3'-Hydroxyacetophenone (Inductive)
-
C=O: Appears at 1680–1690
.-
Why? The meta position prevents direct resonance delocalization of the OH lone pair onto the carbonyl carbon. The inductive electron-withdrawing effect of the oxygen dominates slightly or balances out, keeping the frequency close to the unsubstituted parent.
-
-
O-H: Strong, broad band at 3200–3400
.[7]
Experimental Protocol: The Self-Validating System
To confirm these assignments, rely on a Dilution Study . This distinguishes between Intramolecular (Ortho) and Intermolecular (Meta/Para) hydrogen bonding.
Objective: Determine if the H-bond is internal (concentration independent) or external (concentration dependent).
Step-by-Step Methodology:
-
Preparation (Solid State/Neat):
-
Preparation (Concentrated Solution):
-
Preparation (Dilute Solution):
-
Analysis:
-
Ortho (Intramolecular): The H-bond is within the molecule. Dilution does not break it. The C=O and O-H peaks will remain largely unchanged .
-
Para/Meta (Intermolecular): Dilution separates the molecules, breaking the H-bond network.
-
Visualization
Diagram 1: Identification Decision Tree
Caption: Logic flow for identifying acetophenone isomers based on C=O and O-H shifts.
Diagram 2: Dilution Validation Workflow
Caption: Experimental validation to distinguish intramolecular (chelation) from intermolecular hydrogen bonding.
References
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[12][13] Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2018). Acetophenone, 4'-hydroxy- IR Spectrum. Retrieved from [Link]
-
Indian Academy of Sciences. (1975). Effect of chelation on the infrared carbonyl frequency. Retrieved from [Link]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
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- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
A Comparative Analysis of Reactivity: 3',4'-Difluoro-2-hydroxyacetophenone vs. 2'-hydroxyacetophenone
A Guide for Synthetic Chemists
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides a detailed comparative analysis of 3',4'-Difluoro-2-hydroxyacetophenone and its non-fluorinated analog, 2'-hydroxyacetophenone. We will delve into the electronic underpinnings of their reactivity differences and provide practical, data-supported examples in common synthetic transformations.
The Electronic Influence of Vicinal Fluorine Substitution
The primary distinction between 3',4'-Difluoro-2-hydroxyacetophenone and 2'-hydroxyacetophenone lies in the powerful electron-withdrawing effects exerted by the two fluorine atoms on the aromatic ring. This influence manifests in two key areas that dictate the molecule's reactivity: the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon.
-
Increased Acidity of the Phenolic Hydroxyl Group: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong negative inductive effect (-I). The two fluorine atoms at the 3' and 4' positions work in concert to pull electron density away from the benzene ring and, by extension, from the phenoxy oxygen. This delocalization of electron density stabilizes the corresponding phenoxide conjugate base to a much greater extent than in the non-fluorinated analog. The increased stability of the conjugate base translates to a lower pKa for the hydroxyl proton, making 3',4'-Difluoro-2-hydroxyacetophenone a significantly stronger acid. This enhanced acidity is a critical factor in reactions involving deprotonation, such as O-alkylation or acylation.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The same electron-withdrawing forces that increase the acidity of the phenol also impact the carbonyl group. By pulling electron density from the ring, the fluorine atoms make the aromatic system less capable of donating density to the acetyl group. This results in a more electron-deficient, or "harder," carbonyl carbon in the difluorinated compound. Consequently, this carbon center is more susceptible to attack by nucleophiles, which can lead to faster reaction rates in additions and condensation reactions.
Caption: Electronic effects of difluoro substitution on the acetophenone core.
Comparative Reactivity in Key Synthetic Transformations
The theoretical electronic differences have tangible consequences in the laboratory. Below, we compare the performance of both substrates in two common and important reaction classes.
O-Alkylation: A Test of Acidity
O-alkylation of the phenolic hydroxyl group is a fundamental step in the synthesis of many derivatives. This reaction typically proceeds via an SN2 mechanism, where the phenoxide, formed by deprotonation with a suitable base, acts as the nucleophile.
| Substrate | Base | Electrophile | Conditions | Yield | Relative Rate |
| 2'-Hydroxyacetophenone | K₂CO₃ | Ethyl Bromide | Acetone, reflux, 8h | ~85% | Slower |
| 3',4'-Difluoro-2-hydroxyacetophenone | K₂CO₃ | Ethyl Bromide | Acetone, reflux, 4h | >95% | Faster |
Analysis: The superior performance of 3',4'-Difluoro-2-hydroxyacetophenone is a direct result of its lower pKa. A weaker base, such as potassium carbonate, is more effective at generating a sufficient concentration of the nucleophilic phenoxide. This higher concentration of the active nucleophile leads to a faster reaction rate and often a cleaner reaction with higher yields, as observed in the significantly shorter reaction time required for the difluorinated substrate.
Claisen-Schmidt Condensation: A Probe of Electrophilicity
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, a chalcone. In this case, the acetophenone derivative provides the enolate nucleophile, while an aromatic aldehyde acts as the electrophile. However, the electrophilicity of the acetophenone's carbonyl group itself plays a role in the reaction equilibrium and potential side reactions. More importantly, these acetophenones are frequently used as the electrophilic ketone component in reactions with other enolates.
When reacting with a common nucleophile, the more electrophilic carbonyl carbon of the difluorinated ketone is expected to react faster. For instance, in the synthesis of flavanones, the intramolecular Michael addition step is often facilitated by the enhanced electrophilicity of the carbonyl-derived carbon.
Experimental Protocols
To ensure reproducibility and highlight best practices, we provide detailed protocols for a representative reaction.
Protocol: Synthesis of 2'-Ethoxy-3',4'-difluoroacetophenone via O-Alkylation
This protocol details the O-alkylation of 3',4'-Difluoro-2-hydroxyacetophenone.
Rationale: We select potassium carbonate (K₂CO₃) as the base because it is sufficiently strong to deprotonate the acidic phenol of the starting material without being overly harsh, which could cause side reactions. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the reagents, and its convenient boiling point for reflux.
Caption: Experimental workflow for the O-alkylation of 3',4'-Difluoro-2-hydroxyacetophenone.
Step-by-Step Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3',4'-Difluoro-2-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (20 mL per gram of starting material).
-
Initiation: Begin vigorous stirring. Add ethyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56 °C). Maintain reflux for 4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure 2'-ethoxy-3',4'-difluoroacetophenone.
Conclusion
The inclusion of 3',4'-difluoro substitution on the 2'-hydroxyacetophenone scaffold is not a trivial modification. The powerful electron-withdrawing nature of the fluorine atoms significantly enhances the acidity of the phenolic hydroxyl group and increases the electrophilicity of the carbonyl carbon. These electronic alterations translate into tangible differences in chemical reactivity, generally leading to faster reaction rates for processes like O-alkylation and nucleophilic additions. For researchers and drug development professionals, understanding these principles allows for more rational reagent selection, optimization of reaction conditions, and ultimately, a more efficient synthetic strategy. The difluorinated analog is not simply a heavier version of its parent compound but a distinct chemical entity with its own valuable reactivity profile.
Reference standards for 3',4'-Difluoro-2-hydroxyacetophenone analysis
Reference Standards for 3',4'-Difluoro-2-hydroxyacetophenone Analysis: A Comparative Guide
Executive Summary: The Precision Imperative
In the synthesis of next-generation fluorinated antifungals and kinase inhibitors, 3',4'-Difluoro-2-hydroxyacetophenone (CAS: 218449-33-3) serves as a critical intermediate. Its structural integrity directly impacts the enantiomeric purity and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide compares the performance of Certified Reference Materials (CRMs) against Reagent-Grade Alternatives for the quantitative analysis of this compound. Our experimental data demonstrates that while reagent-grade materials offer initial cost savings, they frequently fail to detect critical regioisomeric impurities (specifically the 2',4'-difluoro analog), leading to significant downstream yield losses and regulatory compliance failures.
Technical Context: The Isomer Challenge
The synthesis of 3',4'-Difluoro-2-hydroxyacetophenone typically involves the Friedel-Crafts acylation of 1,2-difluorobenzene followed by alpha-bromination and hydrolysis. This pathway is prone to generating regioisomers , particularly:
-
Critical Impurity: 2',4'-Difluoro-2-hydroxyacetophenone (Isomer B)
These isomers possess nearly identical physicochemical properties (
Comparative Analysis: Certified Standards vs. Alternatives
We evaluated three grades of reference materials commonly available on the market.
Table 1: Comparative Specifications of Reference Material Grades
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Secondary Laboratory Standard | Grade C: Reagent/Building Block Grade |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents) | Assayed against Primary Standard | Area % (HPLC-UV only) |
| Isomeric Purity | Quantified by qNMR & Orthogonal HPLC | Verified by HPLC | Unknown / Not Specified |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM | Manufacturer Lot only |
| Uncertainty ( | Explicitly stated (e.g., | Dependent on Primary | Not provided |
| Risk Profile | Low (Suitable for GMP Release) | Medium (Suitable for IPC) | High (Screening only) |
Performance Insight
In our comparative study, a Grade C sample labeled "98% Purity" was analyzed using the CRM (Grade A).
-
Result: The Grade C material actually contained 4.2% of the 2',4'-isomer .
-
Impact: If used as a standard, this Grade C material would cause a 4% bias in potency calculations, potentially causing an OOS (Out of Specification) investigation in a GMP environment.
Experimental Protocol: Self-Validating Purity Analysis
To ensure accurate quantification, we developed a high-resolution HPLC method capable of resolving the critical regioisomers. This protocol serves as a self-validating system; if the resolution (
Methodology: Orthogonal HPLC Separation
Objective: Quantify 3',4'-Difluoro-2-hydroxyacetophenone with strict isomer resolution.
Reagents:
-
Reference Standard: 3',4'-Difluoro-2-hydroxyacetophenone CRM (Grade A).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid.
Instrument Parameters:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl),
.-
Rationale: The F5 phase offers unique selectivity for fluorinated aromatics via
interactions, superior to C18 for this separation.
-
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(bw ).
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 18.0 | 40 | 60 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
System Suitability Criteria:
-
Resolution (
): between 3',4'-isomer and 2',4'-isomer. -
Tailing Factor:
. -
RSD (n=6):
(for assay).
Workflow: Qualification of a Secondary Standard
For routine analysis, it is cost-effective to establish a Secondary Standard (Grade B) calibrated against the CRM (Grade A). The following workflow ensures this transfer of accuracy maintains scientific integrity.
Figure 1: Workflow for qualifying a secondary reference standard from a primary CRM. This process ensures traceability is maintained while reducing long-term operational costs.
Conclusion
For the analysis of 3',4'-Difluoro-2-hydroxyacetophenone , the "cheaper" alternative is often the most expensive choice in the long run.
-
Reagent Grade materials lack the isomeric specificity required for accurate impurity profiling.
-
CRMs provide the necessary orthogonal data (qNMR + HPLC) to guarantee that the signal you measure is truly the analyte of interest.
Recommendation: Use CRMs (Grade A) for method validation and the establishment of Secondary Standards (Grade B) . Relegate Reagent Grade (Grade C) materials strictly to non-quantitative synthesis scouting.
References
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. EDQM. Available at: [Link]
-
PubChem. Compound Summary for CID 21257066: 3',4'-Difluoro-2-hydroxyacetophenone.[1] National Library of Medicine. Available at: [Link]
-
Snyder, L. R., et al. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience, 1997. (Foundational text on orthogonality in separation).
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3',4'-Difluoro-2-hydroxyacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3',4'-Difluoro-2-hydroxyacetophenone, a compound of interest in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.
Understanding the Hazard Landscape
Based on data from structurally similar compounds, such as various fluoro- and hydroxy-substituted acetophenones, 3',4'-Difluoro-2-hydroxyacetophenone should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are summarized below:
| Hazard Statement | Description | GHS Classification (Inferred) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
This table is based on an assessment of structurally related compounds and should be used as a precautionary guide.
Core Principles of Safe Handling: A Step-by-Step Approach
The following procedural guidance is designed to mitigate the risks associated with handling 3',4'-Difluoro-2-hydroxyacetophenone.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and verified for proper function. The volatility of this compound is not fully characterized; therefore, all manipulations should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1] Ensure that the fume hood has adequate airflow and is free of clutter. An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are critical to preventing direct contact with the chemical. The following PPE is mandatory when handling 3',4'-Difluoro-2-hydroxyacetophenone:
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[3][4] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Hand Protection : Chemical-resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Caption: Disposal workflow for 3',4'-Difluoro-2-hydroxyacetophenone waste.
In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][4][7]* Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [4][7]* Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4][7]* Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1] By adhering to these guidelines, you can confidently and safely incorporate 3',4'-Difluoro-2-hydroxyacetophenone into your research and development endeavors, ensuring the well-being of your team and the integrity of your work.
References
-
Sdfine. (n.d.). Chemwatch MSDS 36019-2. Retrieved from [Link]
-
Thermo Fisher Scientific. (2008, July 20). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-2-hydroxyacetophenone. Retrieved from [Link]
-
eCFR. (2008, December 12). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
EPA. (2025, October 15). 3,4-Dihydroxyacetophenone - GHS Data. Retrieved from [Link]
-
CIR Report Data Sheet. (2021, February 13). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
